molecular formula C23H17Cl2N3O3S B4962562 N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B4962562
M. Wt: 486.4 g/mol
InChI Key: BGSAYNZFPSBVGQ-UHFFFAOYSA-N
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Description

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, chloro substituents, and a carbamothioyl group

Properties

IUPAC Name

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S/c1-2-30-16-7-3-13(4-8-16)21(29)28-23(32)26-15-6-9-18(25)17(12-15)22-27-19-11-14(24)5-10-20(19)31-22/h3-12H,2H2,1H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSAYNZFPSBVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Chloro Substituents: The chloro substituents can be introduced through halogenation reactions using reagents such as chlorine or N-chlorosuccinimide.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzoxazole derivative with a suitable isothiocyanate under mild conditions.

    Coupling with 4-Ethoxybenzamide: The final step involves coupling the intermediate with 4-ethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbamothioyl group to a thiol or amine.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzoxazole core.

    Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can be compared with other benzoxazole derivatives such as:

    N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but lacks the carbamothioyl group, leading to different chemical properties and biological activities.

    4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline: Contains an aniline group instead of the carbamothioyl and ethoxybenzamide groups, resulting in different reactivity and applications.

    3-Chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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